![molecular formula C18H18ClN3O4 B4889521 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine](/img/structure/B4889521.png)
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of piperazine derivatives, which have been shown to possess various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the modulation of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to activate the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis. The compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to possess various biochemical and physiological effects, including the inhibition of oxidative stress, inflammation, and apoptosis. The compound has also been shown to enhance neuronal survival and promote neurogenesis. In addition, 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is its low solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for the study of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, including the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke. Further studies are also needed to elucidate the precise mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine and to identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may enhance its therapeutic potential. Overall, 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the condensation of 5-chloro-2-methoxybenzoic acid with 1-(4-nitrophenyl)piperazine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to possess neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases. 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-7-2-13(19)12-16(17)18(23)21-10-8-20(9-11-21)14-3-5-15(6-4-14)22(24)25/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHVZDINMPNHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.